molecular formula C10H16N2O2 B2909724 ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate CAS No. 696646-25-0

ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Cat. No.: B2909724
CAS No.: 696646-25-0
M. Wt: 196.25
InChI Key: SDSNJTLKLMRQPH-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is a pyrazole-based ester compound characterized by a propanoate side chain esterified with an ethyl group and substituted at the pyrazole ring with two methyl groups at positions 3 and 3. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological activity .

Properties

IUPAC Name

ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-14-10(13)6-5-9-7(2)11-12-8(9)3/h4-6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSNJTLKLMRQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(NN=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: The compound may find applications in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Amino-6-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b)

  • Structure: Shares the ethyl ester and pyrazole core but incorporates additional functional groups (amino, hydroxy, cyano, and phenyl) on a fused pyran ring.
  • Synthesis: Prepared via refluxing with ethyl cyanoacetate and triethylamine in 1,4-dioxane, suggesting similar esterification and cyclization pathways to the target compound .
  • Key Difference: The fused pyran ring introduces rigidity and electron-withdrawing groups (cyano), which may alter reactivity or biological activity compared to the simpler propanoate derivative.

3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic Acid

  • Structure : Replaces the ethyl ester with a carboxylic acid group and attaches the pyrazole to a phenyl ring.
  • Molecular weight: 244.29 g/mol .
  • Applications : Propionic acid derivatives are common in anti-inflammatory drugs, suggesting possible medicinal relevance for this analog .

Methyl 3-[1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoate

  • Structure: Substitutes the pyrazole’s hydrogen at position 1 with a dihydropyrimidinone group and uses a methyl ester instead of ethyl.
  • Synthesis : Likely synthesized via nucleophilic substitution or cyclocondensation, as seen in related pyrimidine-pyrazole hybrids .
  • Key Difference: The pyrimidinone moiety introduces hydrogen-bonding capacity, which could enhance binding to biological targets like enzymes or receptors.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
Ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate C₁₁H₁₆N₂O₂ Ethyl ester, 3,5-dimethyl pyrazole ~208.26 (estimated) High lipophilicity
3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic Acid C₁₄H₁₆N₂O₂ Carboxylic acid, phenyl linkage 244.29 Enhanced hydrophilicity
Methyl analog with pyrimidinone C₁₅H₂₀N₄O₃ Methyl ester, dihydropyrimidinone 304.35 Hydrogen-bonding capacity
Compound 11b C₁₈H₁₉N₅O₄ Fused pyran, cyano, phenyl groups 381.38 Electron-withdrawing substituents

Research Findings and Implications

  • Synthetic Flexibility: Ethyl cyanoacetate and malononitrile are recurring reagents in synthesizing pyrazole derivatives, enabling modular functionalization (e.g., amino, cyano groups) .
  • Biological Potential: Pyrazole-carboxylate hybrids often exhibit antimicrobial, anticancer, or anti-inflammatory activity, though specific data for the target compound require further study .
  • Crystallography : SHELX programs (e.g., SHELXL) are critical for resolving crystal structures of such compounds, aiding in understanding steric and electronic configurations .

Biological Activity

Ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is a compound belonging to the pyrazoline class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O2C_{10}H_{14}N_2O_2, with a molecular weight of approximately 198.24 g/mol. The compound features a pyrazole ring, which is known for its ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 3-acetyl derivatives with hydrazine derivatives through aldol condensation methods. This synthetic route allows for the introduction of functional groups that may enhance the compound's biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that compounds with similar pyrazole structures showed effective antibacterial activity against various bacterial strains, including Bacillus subtilis and Escherichia coli, as well as antifungal activity against Aspergillus niger .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . The mechanism involves interaction with enzymes in inflammatory pathways, potentially modulating their activity.

Case Studies and Research Findings

Several studies highlight the biological potential of this compound:

  • Antibacterial Activity : In a comparative study, this compound showed promising results against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .
  • Anti-tubercular Properties : Another investigation assessed its efficacy against Mycobacterium tuberculosis, demonstrating inhibition rates that suggest it could serve as a scaffold for anti-tubercular drug development .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The pyrazole ring facilitates hydrogen bonding and π-π interactions with biological macromolecules, enhancing binding affinity and specificity. This interaction can modulate various biochemical pathways associated with inflammation and microbial resistance.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/PathwaysObserved EffectsReference
AntibacterialBacillus subtilis, E. coliSignificant inhibition
AntifungalAspergillus nigerEffective growth inhibition
Anti-inflammatoryTNF-α, IL-6 productionInhibition comparable to dexamethasone
Anti-tubercularMycobacterium tuberculosisPromising inhibition rates

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